molecular formula C22H15ClN4O3S2 B4597674 N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide

N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide

Cat. No.: B4597674
M. Wt: 483.0 g/mol
InChI Key: AQCFDFKOKZWALM-UHFFFAOYSA-N
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Description

N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H15ClN4O3S2 and its molecular weight is 483.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.0274104 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The synthesis of hydroxy-substituted benzothiazole derivatives has been shown to exhibit potent and significant antibacterial activities, particularly against Streptococcus pyogenes. These derivatives, including those synthesized through the condensation of 2-amino-4-chlorobenzothiazol-5-ol with nitrobenzoylchloride, have been evaluated for their efficacy in inhibiting bacterial growth, with certain compounds demonstrating superior antibacterial potential at varying concentrations. This highlights the potential of benzothiazole derivatives in addressing bacterial infections, contributing to the development of new antibacterial agents (Gupta, 2018).

Anticancer Activity

Benzothiazole derivatives have also been synthesized and assessed for their anticancer properties. For instance, indapamide derivatives, including 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrated proapoptotic activity against melanoma cell lines, with specific compounds exhibiting growth inhibition and potent anticancer activity. These findings suggest the therapeutic potential of benzothiazole derivatives in cancer treatment, offering a promising avenue for the development of novel anticancer agents (Yılmaz et al., 2015).

Novel Syntheses and Characterizations

Research into the synthesis of benzothiazole derivatives often focuses on the development of efficient, clean, and environmentally friendly methodologies. For example, "on water" organic synthesis techniques have facilitated the creation of benzothiazoles/benzothiazolines from aromatic, heteroaromatic, and styryl aldehydes. This approach underscores the importance of green chemistry principles in the synthesis of benzothiazole compounds, contributing to the field of sustainable chemistry (Chakraborti et al., 2007).

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O3S2/c1-12-14(5-4-7-18(12)27(29)30)20(28)26-22(31)24-13-9-10-16(23)15(11-13)21-25-17-6-2-3-8-19(17)32-21/h2-11H,1H3,(H2,24,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCFDFKOKZWALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.